An In-depth Technical Guide to the Crystal Structure of Zirconium Phosphide
An In-depth Technical Guide to the Crystal Structure of Zirconium Phosphide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structures of zirconium phosphide (B1233454) compounds. The information is curated for professionals in research, science, and drug development who require a detailed understanding of the material's crystallography. This document summarizes key quantitative data, outlines experimental protocols for structural determination, and visualizes the crystallographic information and experimental workflows.
Overview of Zirconium Phosphide Crystal Structures
Zirconium phosphides are binary inorganic compounds formed between zirconium and phosphorus. They exist in several stoichiometries, with the most common being zirconium monophosphide (ZrP) and zirconium diphosphide (ZrP2). These materials exhibit distinct crystal structures that dictate their physical and chemical properties.
Zirconium Monophosphide (ZrP)
Zirconium monophosphide is known to crystallize in at least two different polymorphs: a cubic form and a hexagonal form.
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Cubic ZrP (α-form): This phase adopts the rock salt (Halite) crystal structure. It is a superconductor at temperatures below 5K[1].
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Hexagonal ZrP (β-form): This form of zirconium monophosphide possesses a hexagonal crystal structure[1].
Zirconium Diphosphide (ZrP2)
Zirconium diphosphide crystallizes in an orthorhombic structure and is known to have a lead(II) chloride (PbCl2) crystal structure type.
Other Zirconium Phosphide Stoichiometries
While ZrP and ZrP2 are the most well-characterized phases, other stoichiometries such as Zr3P4 have been mentioned in the literature. However, detailed crystallographic data for phases like Zr3P4 are not as readily available.
Quantitative Crystallographic Data
The following tables summarize the key crystallographic data for the known phases of zirconium phosphide.
Table 1: Crystallographic Data for Zirconium Monophosphide (ZrP) Polymorphs
| Parameter | Cubic (α-ZrP) | Hexagonal (β-ZrP) |
| Crystal System | Cubic | Hexagonal |
| Space Group | Fm-3m (No. 225) | P6₃/mmc (No. 194) |
| Lattice Parameters | a = 5.30 Å | a = 3.69 Å, c = 12.3 Å |
| b = 5.30 Å | b = 3.69 Å, c = 12.3 Å | |
| c = 5.30 Å | ||
| α = 90° | α = 90° | |
| β = 90° | β = 90° | |
| γ = 90° | γ = 120° | |
| Zr-P Bond Lengths | 2.65 Å | 2.59 Å (3x), 2.73 Å (3x) |
| Coordination | Zr bonded to 6 P atoms (octahedra) | Zr bonded to 6 P atoms (octahedra) |
Table 2: Crystallographic Data for Zirconium Diphosphide (ZrP2)
| Parameter | Orthorhombic ZrP2 |
| Crystal System | Orthorhombic |
| Space Group | Pnma (No. 62) |
| Lattice Parameters | a = 3.53 Å |
| b = 6.53 Å | |
| c = 8.79 Å | |
| α = 90° | |
| β = 90° | |
| γ = 90° | |
| Zr-P Bond Distances | 2.71-2.82 Å |
| P-P Bond Lengths | 2.35 Å, 2.78 Å |
| Coordination | Zr⁴⁺ is 9-coordinate with P²⁻ |
Table 3: Information on Other Zirconium Phosphide Phases
| Compound | Molar Mass ( g/mol ) | Notes |
| Zr3P4 | 397.567 | Detailed crystal structure data is not readily available in the literature. |
Experimental Protocols for Crystal Structure Determination
The determination of the crystal structure of zirconium phosphides typically involves synthesis of the material followed by characterization using diffraction techniques.
Synthesis
A common method for synthesizing zirconium phosphide powders is through the direct reaction of zirconium metal powder with red phosphorus in a controlled atmosphere[1]. The reactants are placed in a sealed quartz tube under an inert atmosphere (e.g., argon) and heated to high temperatures (e.g., 800-1000 °C) for an extended period.
Crystal Structure Analysis
The primary technique for determining the crystal structure of powdered or single-crystal zirconium phosphide is X-ray Diffraction (XRD) .
Generalized XRD Protocol:
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Sample Preparation: A small amount of the synthesized zirconium phosphide powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.
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Data Collection: The sample is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
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Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared to standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the crystalline phases present in the sample.
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Structure Refinement: For detailed structural analysis, the diffraction data is analyzed using methods like Rietveld refinement. This process involves fitting a calculated diffraction pattern based on a trial crystal structure model to the experimental data. The refinement adjusts parameters such as lattice parameters, atomic positions, and site occupancies to minimize the difference between the calculated and observed patterns.
For more precise determination of bond lengths and angles, single-crystal X-ray diffraction is employed when suitable single crystals can be grown. In some cases, neutron diffraction may be used to provide complementary information, particularly for accurately locating lighter atoms like phosphorus in the presence of the heavier zirconium.
Visualizations
The following diagrams illustrate the crystal structures of zirconium phosphide and a typical experimental workflow for their analysis.
Caption: Polymorphs of Zirconium Phosphide.
Caption: Generalized workflow for structural analysis.
